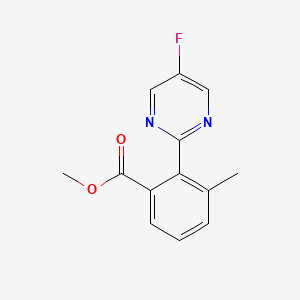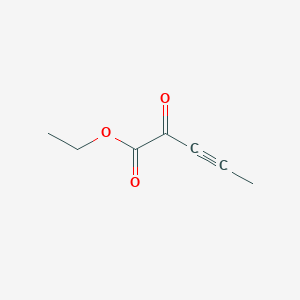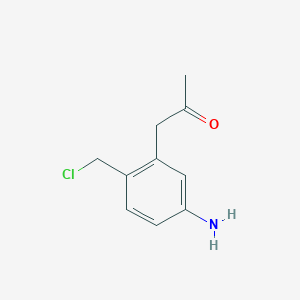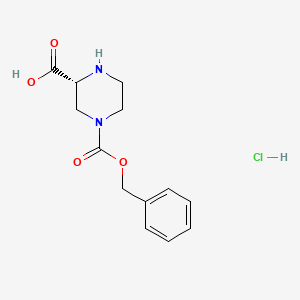
(R)-Methyl hexahydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl hexahydropyridazine-3-carboxylate is a chemical compound that belongs to the class of hexahydropyridazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl hexahydropyridazine-3-carboxylate can be achieved through various synthetic routes. One common method involves the biotransformation of hexahydropyridazine derivatives. This method is advantageous due to its mild reaction conditions, high stereoselectivity, and potential for industrial application . The reaction typically involves the use of specific enzymes or microorganisms that facilitate the transformation under controlled conditions.
Industrial Production Methods: Industrial production of ®-Methyl hexahydropyridazine-3-carboxylate often employs biotransformation techniques due to their efficiency and cost-effectiveness. The process involves the use of bioreactors where the reaction conditions such as temperature, pH, and substrate concentration are carefully monitored and controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: ®-Methyl hexahydropyridazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of ®-Methyl hexahydropyridazine-3-carboxylate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed: The major products formed from the reactions of ®-Methyl hexahydropyridazine-3-carboxylate depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-Methyl hexahydropyridazine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for enzymatic studies and as a potential lead compound for drug discovery. In medicine, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator. Additionally, in the industry, it is used in the production of various chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism of action of ®-Methyl hexahydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, making the compound valuable for therapeutic applications.
Comparación Con Compuestos Similares
®-Methyl hexahydropyridazine-3-carboxylate can be compared with other similar compounds, such as ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate While both compounds share a hexahydropyridazine core, their substituents and functional groups differ, leading to variations in their chemical properties and applications
Conclusion
®-Methyl hexahydropyridazine-3-carboxylate is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it a valuable subject of study and utilization in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl (3R)-diazinane-3-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
GAUFSAOOPHWSRO-RXMQYKEDSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCCNN1 |
SMILES canónico |
COC(=O)C1CCCNN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)


